molecular formula C25H21IN2 B5144914 3,3'-[(2-iodophenyl)methanediyl]bis(2-methyl-1H-indole)

3,3'-[(2-iodophenyl)methanediyl]bis(2-methyl-1H-indole)

Cat. No.: B5144914
M. Wt: 476.4 g/mol
InChI Key: VZPYHNFXLKFGCR-UHFFFAOYSA-N
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Description

3,3’-[(2-iodophenyl)methanediyl]bis(2-methyl-1H-indole) is a complex organic compound that belongs to the family of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This particular compound features an iodophenyl group attached to a methanediyl bridge, which is further connected to two 2-methyl-1H-indole units. The presence of the iodine atom and the indole moieties makes this compound interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[(2-iodophenyl)methanediyl]bis(2-methyl-1H-indole) typically involves the following steps:

    Formation of the Methanediyl Bridge: The methanediyl bridge is formed by reacting a suitable precursor with a halogenated phenyl compound under basic conditions.

    Attachment of Indole Units: The indole units are then attached to the methanediyl bridge through a series of condensation reactions, often using catalysts such as palladium or copper to facilitate the coupling.

    Introduction of the Iodine Atom: The iodine atom is introduced through an iodination reaction, which can be achieved using reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3,3’-[(2-iodophenyl)methanediyl]bis(2-methyl-1H-indole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaN3 in dimethylformamide (DMF) or KCN in aqueous ethanol.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives with azide or cyano groups.

Scientific Research Applications

3,3’-[(2-iodophenyl)methanediyl]bis(2-methyl-1H-indole) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3,3’-[(2-iodophenyl)methanediyl]bis(2-methyl-1H-indole) involves its interaction with specific molecular targets and pathways. The indole moieties can bind to various receptors and enzymes, modulating their activity. The iodine atom may also play a role in enhancing the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,3’-[(2-bromophenyl)methanediyl]bis(2-methyl-1H-indole): Similar structure but with a bromine atom instead of iodine.

    3,3’-[(2-chlorophenyl)methanediyl]bis(2-methyl-1H-indole): Similar structure but with a chlorine atom instead of iodine.

    3,3’-[(2-fluorophenyl)methanediyl]bis(2-methyl-1H-indole): Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 3,3’-[(2-iodophenyl)methanediyl]bis(2-methyl-1H-indole) makes it unique compared to its bromine, chlorine, and fluorine analogs. Iodine is larger and more polarizable, which can influence the compound’s reactivity, binding affinity, and overall biological activity. This uniqueness can be leveraged in designing compounds with specific properties for targeted applications.

Properties

IUPAC Name

3-[(2-iodophenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21IN2/c1-15-23(18-10-4-7-13-21(18)27-15)25(17-9-3-6-12-20(17)26)24-16(2)28-22-14-8-5-11-19(22)24/h3-14,25,27-28H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPYHNFXLKFGCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=C3I)C4=C(NC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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